molecular formula C16H16N6O4 B12464260 N,N'-ethane-1,2-diylbis(4-nitrobenzenecarboximidamide)

N,N'-ethane-1,2-diylbis(4-nitrobenzenecarboximidamide)

Cat. No.: B12464260
M. Wt: 356.34 g/mol
InChI Key: AQQCTHMMJYZMLQ-UHFFFAOYSA-N
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Description

N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of nitro groups and an imidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzaldehyde with 4-nitrophenylhydrazine to form an intermediate Schiff base. This intermediate is then reacted with ethylenediamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation for reduction reactions. Oxidizing agents such as potassium permanganate are used for oxidation reactions. Solvents like ethanol and methanol are commonly employed .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives and other functionalized compounds .

Scientific Research Applications

N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-{[amino(4-nitrophenyl)methylidene]amino}ethyl)-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H16N6O4

Molecular Weight

356.34 g/mol

IUPAC Name

N'-[2-[[amino-(4-nitrophenyl)methylidene]amino]ethyl]-4-nitrobenzenecarboximidamide

InChI

InChI=1S/C16H16N6O4/c17-15(11-1-5-13(6-2-11)21(23)24)19-9-10-20-16(18)12-3-7-14(8-4-12)22(25)26/h1-8H,9-10H2,(H2,17,19)(H2,18,20)

InChI Key

AQQCTHMMJYZMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NCCN=C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]

Origin of Product

United States

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